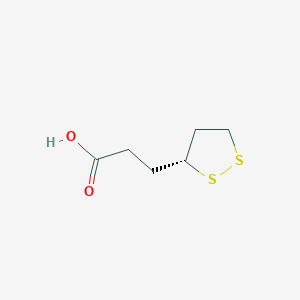

(R)-3-(1,2-Dithiolan-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H10O2S2 |

|---|---|

Molecular Weight |

178.3 g/mol |

IUPAC Name |

3-[(3R)-dithiolan-3-yl]propanoic acid |

InChI |

InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |

InChI Key |

RGQLDLUVIDCIBI-RXMQYKEDSA-N |

Isomeric SMILES |

C1CSS[C@@H]1CCC(=O)O |

Canonical SMILES |

C1CSSC1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1,2-Dithiolan-3-yl)propanoic acid typically involves the formation of the 1,2-dithiolane ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable dithiol precursor with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of ®-3-(1,2-Dithiolan-3-yl)propanoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-3-(1,2-Dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.

Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its dithiol form.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring can be opened and substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

Bases: Sodium hydroxide, potassium carbonate, and other bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield the dithiol form of the compound.

Scientific Research Applications

(R)-(+)-1,2-Dithiolane-3-pentanoic acid, also known as α-lipoic acid or (R)-lipoic acid, is a vitamin-like compound with antioxidant properties . It's a C8 thia fatty acid that functions as a prosthetic group, a nutraceutical, and a cofactor .

Applications in Scientific Research

(R)-(+)-α-Lipoic acid has diverse applications in scientific research:

- Reference Standard: It serves as a reference standard for analyzing α-lipoic acid in human plasma using high-performance liquid chromatography coupled with an electron capture detector (HPLC-ECD) . It is also used in the analysis of various food matrices and dietary supplements via HPLC combined with a coulometric electrode array detector (CEAD) and electrospray ionization mass spectrometer (ESI-MS) .

- Metabolism Stimulation: (R)-(+)-α-Lipoic acid can significantly increase pyruvate oxidation while decreasing fatty acid oxidation in rat hepatocytes . This suggests it could be a treatment option for Type II diabetes .

- Treatment Research: Its therapeutic potential is being explored in the treatment of Alzheimer’s disease .

- Liver Regeneration: Thioctic acid, another name for lipoic acid, can support liver regeneration, especially during chemotherapy . It is also used to treat acute and chronic liver illnesses and poisonings .

- Treatment of Neuropathy: Thioctic acid is used in the treatment of neuropathy .

- Antioxidant Research: Lipoic acid, caffeic, and ferulic acids were used in the design of 8-quinoline-N-substituted derivatives with a natural antioxidant portion .

- ** কমাতে oxidative stress:** Lipoic acid derivatives have demonstrated the ability to reduce the percentage of ROS+ cells and protect against oxidative stress .

Mechanism of Action

The mechanism of action of ®-3-(1,2-Dithiolan-3-yl)propanoic acid involves its ability to undergo redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also form disulfide bonds with other molecules, modulating their activity and stability. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to redox changes.

Comparison with Similar Compounds

Structural Analogues: Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3)

Key Differences :

- The dithiolane ring in the target compound enables redox cycling, whereas chlorine substituents in phenylpropanoic acids enhance antimicrobial activity through electrophilic interactions with microbial enzymes .

- Chlorinated derivatives exhibit selective activity against Gram-positive and Gram-negative bacteria, while the disulfide-containing compound’s bioactivity remains underexplored but may target oxidative stress pathways.

Sulfur-Containing Propanoic Acid Esters in Natural Products

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Differences :

- Methylthio esters contribute to pineapple aroma via odor-active values (OAVs > 1) , while the dithiolane derivative’s disulfide bond may stabilize protein interactions in therapeutic contexts .

- The dithiolane ring is oxidatively labile , whereas methylthio esters are stable under physiological conditions, reflecting divergent functional roles.

Example Compounds :

- (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (Compound 1 in )

- (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (Compound 21 in )

Key Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.